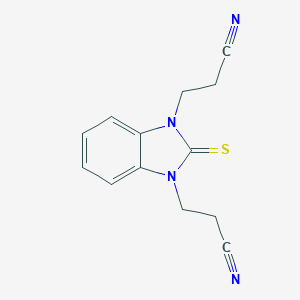
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile is a complex organic compound that features a benzoimidazole core with cyano and thioxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano or thioxo groups to amines or thiols, respectively.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Aplicaciones Científicas De Investigación
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and thioxo groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. These interactions can modulate cellular processes, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3,3-diphenylacrylate: This compound shares the cyano group but has a different core structure.
Thiophene derivatives: These compounds contain a sulfur atom and have similar applications in materials science and medicinal chemistry
Uniqueness
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile is unique due to its combination of cyano and thioxo groups on a benzoimidazole core. This structure provides a versatile platform for chemical modifications and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C13H12N4S |
|---|---|
Peso molecular |
256.33g/mol |
Nombre IUPAC |
3-[3-(2-cyanoethyl)-2-sulfanylidenebenzimidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C13H12N4S/c14-7-3-9-16-11-5-1-2-6-12(11)17(13(16)18)10-4-8-15/h1-2,5-6H,3-4,9-10H2 |
Clave InChI |
DQQVLZYJOWVXQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=S)N2CCC#N)CCC#N |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=S)N2CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl cyano[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]acetate](/img/structure/B385861.png)
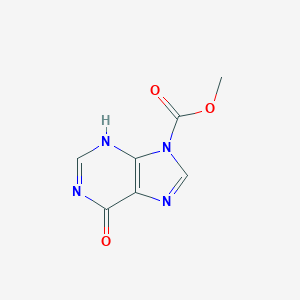
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hexadecanamide](/img/structure/B385863.png)
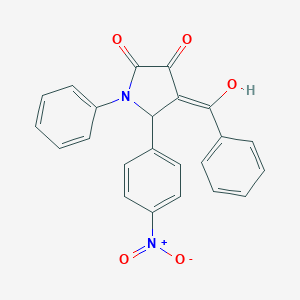
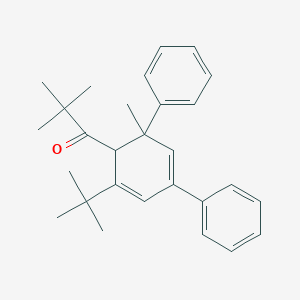
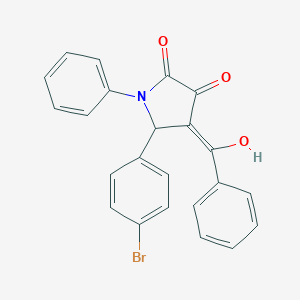
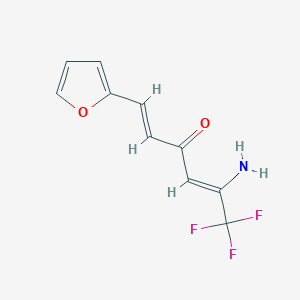
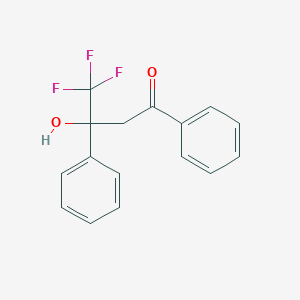
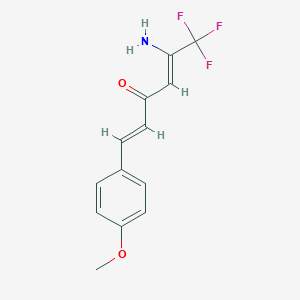
![2-[3-Tert-butyl-5-(2-thienyl)phenyl]thiophene](/img/structure/B385876.png)

![5-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B385880.png)
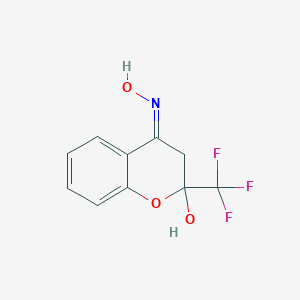
![6-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]quinoline](/img/structure/B385883.png)
